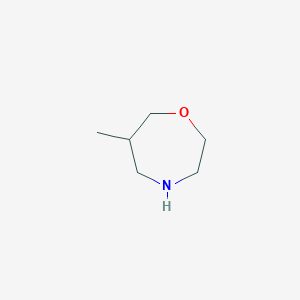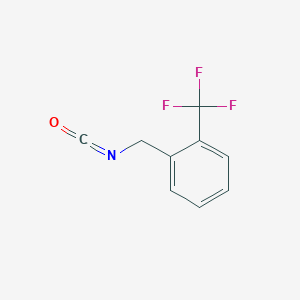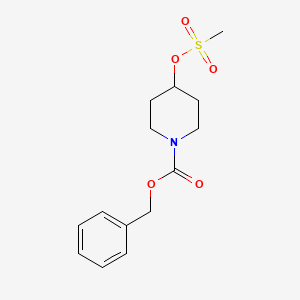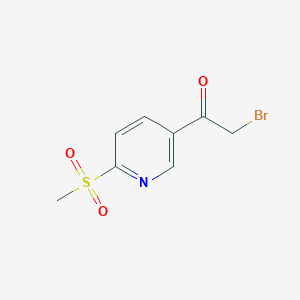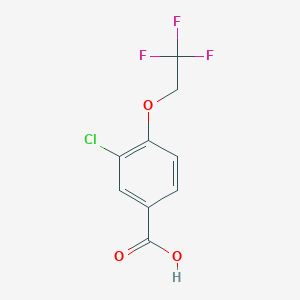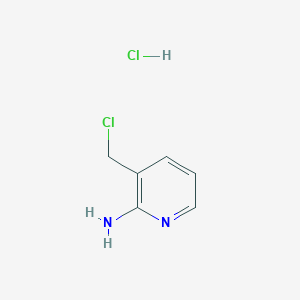
3-(Chloromethyl)pyridin-2-amine hydrochloride
概要
説明
“3-(Chloromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C6H8Cl2N2 . It is used in various chemical reactions and has significant applications in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions. The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol. Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)pyridin-2-amine hydrochloride” can be represented by the SMILES stringCl[H].ClCc1cccnc1 . This string represents the connectivity and orientation of atoms in the molecule. Chemical Reactions Analysis
“3-(Chloromethyl)pyridin-2-amine hydrochloride” can participate in various chemical reactions. For example, it can be used as a reagent in base-catalyzed alkylation of p-tert-butylcalixarene .Physical And Chemical Properties Analysis
The molecular weight of “3-(Chloromethyl)pyridin-2-amine hydrochloride” is approximately 179.047 Da . The compound is a solid at room temperature .科学的研究の応用
Organic Chemistry
- Summary of Application : “3-(Chloromethyl)pyridin-2-amine hydrochloride” is used as an intermediate in the synthesis of various organic compounds .
- Methods of Application : The compound is synthesized from 3-methylpyridine, which is first oxidized into 3-picolinic acid with potassium permanganate. This acid then reacts with methanol to produce methyl pyridine-3-carboxylate, which is reduced to 3-pyridinemethanol. Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce "3-(Chloromethyl)pyridin-2-amine hydrochloride" .
- Results or Outcomes : The resulting compound is used as an intermediate in the synthesis of other organic compounds .
Agrochemicals
- Summary of Application : Trifluoromethylpyridines, which can be synthesized using “3-(Chloromethyl)pyridin-2-amine hydrochloride”, are used in the agrochemical industry .
- Methods of Application : The compound is used as a key structural motif in active agrochemical ingredients .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pyridinium Salts
- Specific Scientific Field : Organic Chemistry .
- Summary of Application : Pyridinium salts, which can be synthesized using “3-(Chloromethyl)pyridin-2-amine hydrochloride”, are familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : The compound is used in the synthesis of structurally diverse pyridinium salts .
- Results or Outcomes : These salts have played an intriguing role in a wide range of research topics .
Synthesis of Salicylic Acid Derivatives
- Specific Scientific Field : Medicinal Chemistry .
- Summary of Application : “3-(Chloromethyl)pyridin-2-amine hydrochloride” is used in the synthesis of salicylic acid derivatives .
- Methods of Application : The compound is reacted with salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .
- Results or Outcomes : The resulting compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has shown potential as an alternative to acetylsalicylic acid .
Synthesis of Pyridine-Containing Ligands
- Specific Scientific Field : Coordination Chemistry .
- Summary of Application : “3-(Chloromethyl)pyridin-2-amine hydrochloride” is used as a precursor to pyridine-containing ligands .
- Methods of Application : The compound is used in the synthesis of organohalides .
- Results or Outcomes : The resulting pyridine-containing ligands are used in coordination chemistry .
Base Catalyzed Alkylation
- Specific Scientific Field : Organic Chemistry .
- Summary of Application : “3-(Chloromethyl)pyridin-2-amine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
- Methods of Application : The compound is used in the synthesis of Gd 3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn 2+ -sensitive magnetic resonance imaging contrast agent .
- Results or Outcomes : The resulting complex is used as a contrast agent in magnetic resonance imaging .
Synthesis of 2-Amino-3-Cyano-4H-Chromenes
- Specific Scientific Field : Organic Chemistry .
- Summary of Application : “3-(Chloromethyl)pyridin-2-amine hydrochloride” is used in the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .
- Methods of Application : The compound is used in the synthesis of a variety of 2-amino-3-cyano-4H-chromenes .
- Results or Outcomes : The resulting compounds have been used to treat inflammatory conditions, mainly by inhibiting the COX pathway and the Nuclear Factor Kappa B (NF-κb) pathway .
Safety And Hazards
特性
IUPAC Name |
3-(chloromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVAWGPGZBFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696034 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)pyridin-2-amine hydrochloride | |
CAS RN |
858431-27-3 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

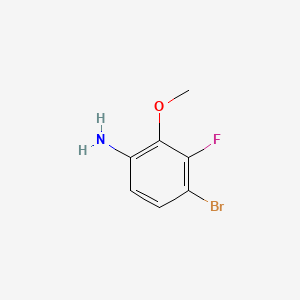
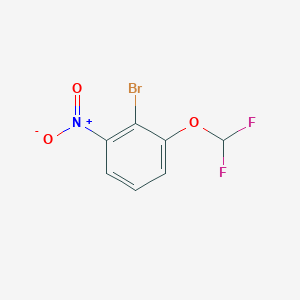

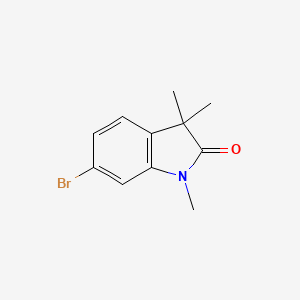
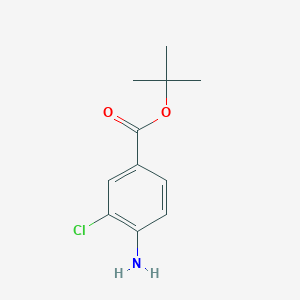
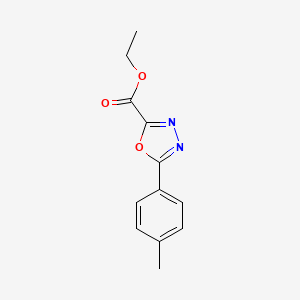
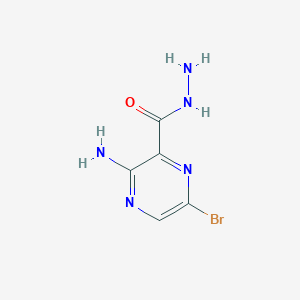
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)
